2-Chloro-3-fluoro-6-methoxypyridine
Description
Significance of Halogenated and Methoxylated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
Halogenated and methoxylated pyridine scaffolds are of paramount importance in the realm of advanced organic synthesis, serving as versatile building blocks for more complex and often biologically active molecules. The presence of halogen atoms (such as chlorine and fluorine) and methoxy (B1213986) groups on the pyridine ring introduces a unique combination of electronic and steric effects that profoundly influence the molecule's reactivity and potential applications.
Halogens, particularly fluorine, can significantly alter the pharmacokinetic properties of a drug molecule, enhancing its metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov The introduction of a methoxy group, a strong electron-donating group, can modulate the electron density of the pyridine ring, influencing its reactivity in various chemical transformations. innospk.com This makes compounds like 2-Chloro-3-fluoro-6-methoxypyridine, which contains both types of substituents, a molecule of significant synthetic interest. These substituted pyridines are key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. innospk.comnih.gov
The strategic combination of a chloro, fluoro, and methoxy group on a pyridine ring, as in the case of this compound, offers multiple reaction sites for further functionalization, making it a valuable precursor in the construction of diverse molecular architectures.
Historical Context of Pyridine Functionalization Chemistry
The journey of pyridine chemistry began with its isolation from bone oil in the mid-19th century. slideserve.com Early methods for producing pyridine were inefficient, but the growing demand, particularly for its use in the production of niacin (vitamin B3) and later in the burgeoning polymer industry, spurred the development of more efficient synthetic routes. slideserve.com A significant breakthrough came in 1924 with the Chichibabin pyridine synthesis, a method that utilized inexpensive reagents and is still relevant in industrial production today. wikipedia.org
The functionalization of the pyridine ring itself has been a long-standing challenge for organic chemists due to its electron-deficient nature, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, a plethora of methods have been developed over the years to introduce functional groups at various positions on the pyridine ring. These include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization, which have become powerful tools for creating a wide array of substituted pyridines. wikipedia.orgtandfonline.com These advancements have allowed for the precise and regioselective introduction of substituents, paving the way for the synthesis of complex pyridine-based molecules.
Positioning this compound within the Landscape of Polyfunctionalized Heterocycles
Polyfunctionalized heterocycles, which are cyclic compounds containing atoms of at least two different elements in the ring and bearing multiple functional groups, are a cornerstone of modern medicinal chemistry and materials science. openaccessjournals.comwikipedia.org These molecules offer a three-dimensional arrangement of functional groups that can interact with biological targets with high specificity and affinity. Over half of all known organic compounds are heterocyclic, and they are found in the majority of FDA-approved drugs. wikipedia.orgmsu.edu
This compound is a prime example of a polyfunctionalized heterocycle. With its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group—it possesses a rich chemical landscape ripe for exploration. Each substituent not only imparts specific properties to the molecule but also provides a handle for further chemical modification. The chloro and fluoro groups can be displaced through nucleophilic substitution reactions, while the methoxy group can potentially be cleaved to a hydroxyl group, opening up further avenues for derivatization.
Despite its potential, detailed research findings and documented applications for this compound remain scarce in publicly available scientific literature. While its constituent parts—halogenated and methoxylated pyridines—are well-studied, this specific combination of substituents represents a largely unexplored area of chemical space. The synthesis and reactivity of this compound would likely involve a multi-step process, drawing upon the extensive knowledge of pyridine functionalization. Its true potential as a building block for novel pharmaceuticals, agrochemicals, or functional materials awaits discovery through dedicated research and development.
Detailed Research Findings on this compound
| Property | This compound | 2-Chloro-6-methoxypyridine (B123196) sigmaaldrich.com | 2-Fluoro-6-methoxypyridine scbt.comsigmaaldrich.com | 2-Chloro-3-methoxypyridine innospk.com |
| CAS Number | Not Found | 17228-64-7 | 116241-61-3 | 52605-96-6 |
| Molecular Formula | C₆H₅ClFNO | C₆H₆ClNO | C₆H₆FNO | C₆H₆ClNO |
| Molecular Weight | 161.56 g/mol (calculated) | 143.57 g/mol | 127.12 g/mol | 143.57 g/mol |
| Appearance | Not Found | Liquid | Liquid | White to off-white crystalline powder |
| Melting Point | Not Found | Not Applicable | Not Applicable | 90-92 °C |
| Boiling Point | Not Found | 185-186 °C | Not Found | 210.6±20.0 °C |
The absence of detailed research findings underscores the novelty of this compound and highlights an opportunity for future research to synthesize, characterize, and explore the potential applications of this promising polyfunctionalized heterocyclic compound.
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |
InChI Key |
OAAQSUPBBDJRLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Methoxypyridine and Its Structural Congeners
Strategic Disconnections and Retrosynthetic Analysis for Polysubstituted Pyridines
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For polysubstituted pyridines, this approach involves strategically breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors. Key disconnection strategies often focus on the carbon-carbon and carbon-heteroatom bonds that form the pyridine (B92270) ring or attach the substituents.
Common retrosynthetic approaches for pyridines include:
Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While versatile, it may not be directly applicable to the specific substitution pattern of 2-chloro-3-fluoro-6-methoxypyridine without significant precursor modification.
Guareschi-Thorpe Condensation: This strategy utilizes a cyanoacetamide, a 1,3-dicarbonyl compound, and a base to construct the pyridine ring.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.
Functional Group Interconversion: A common and highly effective strategy involves starting with a pre-formed pyridine ring and introducing or modifying substituents. For this compound, disconnections would logically target the introduction of the chloro, fluoro, and methoxy (B1213986) groups onto a pyridine scaffold. This is often the most practical approach for highly substituted and electronically distinct pyridines.
Considering this compound, a plausible retrosynthetic analysis would involve the sequential introduction of the substituents. The methoxy group could be introduced via nucleophilic substitution of a halide at the 6-position. The chloro and fluoro groups could be installed through halogenation and fluorination reactions on a suitable pyridine precursor. The order of these introductions is critical to control regioselectivity.
Precursor-Based Synthesis Routes to this compound
Building upon the retrosynthetic analysis, the synthesis of this compound is most practically achieved through a precursor-based approach, where a substituted pyridine ring is sequentially functionalized.
Halogenation and Fluorination Strategies on Pyridine Rings
The introduction of halogen atoms onto the pyridine ring is a fundamental step in the synthesis of many functionalized pyridines.
Direct fluorination of pyridine rings is often challenging due to the high reactivity of fluorinating agents and the electron-deficient nature of the pyridine ring, which can lead to lack of selectivity and decomposition. However, several methods have been developed:
Balz-Schiemann Reaction: This is a well-established method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. For a precursor like 2-chloro-6-methoxy-3-aminopyridine, this would be a viable route to introduce the fluorine at the 3-position. A related patent describes the preparation of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite (B80452) and copper fluoride (B91410) as the fluorinating agent, achieving yields of over 60%. google.com
Halogen Exchange (Halex) Reaction: This method involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). The reactivity of the starting halide is crucial, with electron-withdrawing groups activating the ring towards nucleophilic aromatic substitution. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine. google.com
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) can be used for the direct fluorination of electron-rich pyridine rings, though this is less applicable to the electron-deficient target molecule.
A patent for the preparation of difluoropyridine compounds highlights the use of CsF in dimethyl sulfoxide (B87167) (DMSO) for the conversion of chlorinated pyridines to their corresponding fluoropyridines. googleapis.com
The introduction of a chlorine atom at a specific position on the pyridine ring requires careful control of reaction conditions and the choice of chlorinating agent.
From Hydroxypyridines: A common method for introducing a chlorine atom is the reaction of a hydroxypyridine (or its tautomeric pyridone form) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, a patent describes the preparation of 2-chloro-5-methylpyridine (B98176) from a 2-oxo-5-methyl-5,6-dihalopiperidine using a chlorinating agent like phosphorus oxychloride. epo.org
Direct Chlorination: Direct chlorination of the pyridine ring with chlorine gas often requires high temperatures and can lead to a mixture of products. However, the regioselectivity can be influenced by the existing substituents.
From Aminopyridines (Sandmeyer Reaction): An amino group on the pyridine ring can be converted to a chloro group via a Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with a copper(I) chloride solution.
A European patent details a process for preparing 2-chloro-3-hydroxy pyridine by reacting 3-hydroxypyridine (B118123) with sodium hypochlorite (B82951) in an aqueous medium at a pH of 11-13, achieving a yield of 81%. googleapis.com
In some synthetic strategies, it can be advantageous to use a bromo-substituted pyridine as a precursor, as the bromine atom can be more readily displaced or involved in cross-coupling reactions.
Halogen Exchange: A bromine atom can be converted to a chlorine atom, although this is less common than fluorination via halogen exchange.
Lithiation-Halogenation: A bromo-substituted pyridine can undergo lithium-halogen exchange with an organolithium reagent, followed by quenching with an electrophilic chlorine source to introduce a chlorine atom at the same position.
Precursor Synthesis: Bromo-substituted pyridines themselves are valuable intermediates. For example, a patent describes the preparation of 2-bromo-3-fluoro-6-picoline from 3-amino-6-picoline. google.com Another publication details the synthesis of 3-deoxy-3-fluoro-6-S-(2-S-pyridyl)-6-thio-β-d-glucopyranosyl nucleoside analogs, which involves precursors with bromo and fluoro substituents on the pyridine ring. nih.gov
Introduction and Modification of the Methoxy Group
The methoxy group is a key feature of the target molecule and can be introduced at various stages of the synthesis.
Nucleophilic Aromatic Substitution (SNAr): This is the most common method for introducing a methoxy group onto a pyridine ring. It involves the reaction of a halo-substituted pyridine (typically chloro or fluoro) with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring. A patent for producing 2,3-diamino-6-methoxypyridine (B1587572) describes the methoxylation of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol.
From Hydroxypyridines: A hydroxypyridine can be converted to a methoxypyridine by reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Modification of Other Functional Groups: In some cases, a methoxy group can be formed by the modification of other functional groups, although this is less common for this specific target.
A publication on the design of methoxypyridine-derived gamma-secretase modulators describes the synthesis of 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov Another patent details the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines, which involves the nitration of 2-chloro-6-methoxypyridine (B123196). google.com
The synthesis of 5-fluoro-6-methoxypyridin-3-ol (B50301) from 5-chloro-2,3,6-trifluoropyridine showcases a sequential substitution where methoxylation at the 6-position is achieved.
Interactive Data Tables
Table 1: Examples of Precursor Synthesis for Substituted Pyridines
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-chloro-3-aminopyridine | tert-butyl nitrite, copper fluoride, organic solvent, 0-60 °C, 1-10 h | 2-chloro-3-fluoropyridine | >60% | google.com |
| 3-hydroxypyridine | Sodium hypochlorite, aqueous medium, pH 11-13 | 2-chloro-3-hydroxy pyridine | 81% | googleapis.com |
| 2-chloro-6-methoxypyridine | Sulfuric acid, fuming nitric acid, 0-20 °C | 2-chloro-6-methoxy-3-nitropyridine | 80.3% | google.com |
| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | - | nih.gov |
Multi-Step Sequential Functionalization from Simpler Pyridine Derivatives
Building complex substitution patterns on a pyridine ring often necessitates a series of sequential reactions, carefully orchestrated to install the desired functional groups in the correct positions.
The introduction of a fluorine atom onto a pyridine ring can be effectively achieved through the Balz-Schiemann reaction. This process involves the conversion of an aminopyridine to a diazonium salt, which is then subjected to fluorodediazoniation (the replacement of the diazo group with fluorine). koreascience.or.kr
The first step is diazotization, where an amino group reacts with a nitrous acid source (e.g., sodium nitrite in acid, or an alkyl nitrite) to form a pyridinediazonium salt. koreascience.or.krthieme-connect.de For example, 3-amino-2-chloropyridine (B31603) can be converted to its corresponding pyridinediazonium tetrafluoroborate in good yield using sodium nitrite in an acidic aqueous solution. koreascience.or.kr The resulting diazonium salt, which can be unstable and potentially explosive, is then typically heated to induce the loss of nitrogen gas (N₂) and the concurrent formation of the C-F bond. thieme-connect.de One-pot procedures where the labile diazonium salt is not isolated have been developed to enhance safety, particularly for large-scale synthesis. researchgate.net
A common strategy for synthesizing substituted methoxypyridines involves an initial halogenation step followed by nucleophilic methoxylation. The halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions due to its electronic mismatch with common electrophilic halogenating agents. nih.gov However, strategies exist to achieve selective halogenation. nih.govnih.gov For example, gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com
Once a dihalogenated pyridine, such as 2,6-dichloropyridine, is obtained, it can undergo a sequence of substitutions. For example, nitration of 2,6-dichloropyridine, followed by selective ammonolysis to replace one chlorine atom, and then nucleophilic methoxylation to displace the second chlorine, provides a pathway to molecules like 2-amino-6-methoxy-3-nitropyridine. google.com This step-wise approach allows for the controlled construction of the desired substitution pattern.
Advanced Catalytic Approaches in Substituted Pyridine Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations that are often difficult to accomplish using classical methods.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of pyridine rings. nih.govchemie-brunschwig.ch These reactions, pioneered by Nobel laureates Suzuki, Heck, and Negishi, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. chemie-brunschwig.ch The general mechanism involves three key steps: oxidative addition of a halopyridine to a low-valent transition metal (commonly palladium or nickel), transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. nih.gov
A wide array of coupling partners can be used, making this a highly modular approach for decorating the pyridine scaffold. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs a halopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. chemie-brunschwig.chtcichemicals.com It is widely used due to the stability and low toxicity of the boron reagents. chemie-brunschwig.ch
Negishi Coupling: This method utilizes organozinc reagents, which are highly reactive and allow for a broad range of functional groups to be tolerated in the coupling partners. nih.govchemie-brunschwig.ch
Stille Coupling: In this reaction, organostannane (organotin) reagents are coupled with halopyridines, catalyzed by palladium. chemie-brunschwig.ch
Sonogashira Coupling: This reaction specifically forms carbon-carbon triple bonds by coupling a terminal alkyne with a halopyridine, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net
These catalytic methods are indispensable for synthesizing complex pyridine derivatives, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents onto the pyridine core. nih.govresearchgate.net
Suzuki-Miyaura Coupling Applications to Halopyridines
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org This method is highly effective for the arylation and alkylation of halopyridines. For substrates like this compound, the chlorine atom at the C2 position serves as a reactive handle for cross-coupling. The reactivity of halopyridines in Suzuki-Miyaura coupling is influenced by the nature and position of the halogen, with the general reactivity trend being I > Br > Cl. nih.gov However, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive chloro-heterocycles. researchgate.netnih.gov
For instance, the coupling of 2-chloropyridines with arylboronic acids can be achieved using palladium catalysts. researchgate.net The reaction conditions, including the choice of base and solvent, are critical for achieving high yields and selectivity. libretexts.orgnih.gov In the context of a poly-substituted pyridine like this compound, the regioselectivity of the coupling would be a key consideration, especially if other halogens are present. Generally, oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient carbon-halogen bond, which is often the C2 or C6 position in the pyridine ring. nih.govbaranlab.org
Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines
| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | 94 | nih.gov |
| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | 2-Phenylpyridine | 39-99 | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated dimethylpyridines | - | nih.gov |
Other Cross-Coupling Variants for C-C and C-Heteroatom Bond Formation
Beyond the Suzuki-Miyaura reaction, several other cross-coupling methods are applicable to the synthesis of functionalized pyridines. These include the Negishi, Stille, and Hiyama couplings, which utilize organozinc, organotin, and organosilicon reagents, respectively. nih.govyoutube.com While organotin compounds are highly effective, their toxicity has led to a decrease in their use. nih.gov The choice of coupling partner can influence the reaction's functional group tolerance and scalability. youtube.com
The Buchwald-Hartwig amination is a key method for forming C-N bonds and is particularly relevant for introducing amine functionalities onto the pyridine scaffold. This palladium-catalyzed reaction couples an amine with an aryl halide. For a substrate like this compound, this reaction could be employed to introduce an amino group at the C2 position.
C-H Functionalization Strategies for Pyridine Derivatives
Direct C-H functionalization has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. rsc.org However, the selective functionalization of pyridines presents challenges due to their electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.orgpkusz.edu.cn
Transition-Metal Catalysis in Pyridine C-H Activation
Transition-metal catalysis is a cornerstone of C-H activation chemistry. rsc.orgresearchgate.netyoutube.com Palladium, rhodium, and ruthenium complexes are commonly used to direct the functionalization of specific C-H bonds. nih.govmdpi.com The regioselectivity of these reactions can often be controlled by using directing groups, which chelate to the metal center and position it in proximity to a particular C-H bond. youtube.commdpi.com For pyridine derivatives, the nitrogen atom itself can act as a directing group, often favoring functionalization at the C2 or C6 positions. pkusz.edu.cn However, methods for achieving functionalization at other positions, such as C3 or C4, have also been developed. pkusz.edu.cn
The mechanism of transition-metal-catalyzed C-H activation can proceed through various pathways, including concerted metalation-deprotonation (CMD) and oxidative addition. youtube.com The choice of catalyst, ligand, and reaction conditions can influence the operative mechanism and the outcome of the reaction.
Metal-Free C-H Functionalization Methodologies
While transition-metal catalysis is powerful, metal-free C-H functionalization methods offer advantages in terms of cost and potential toxicity. nih.govnih.gov These approaches often involve the use of strong bases, radical initiators, or photochemical methods to activate C-H bonds. researchgate.net For pyridine systems, radical-based methods can be effective for introducing a variety of functional groups. youtube.com For instance, the Minisci reaction allows for the alkylation or acylation of electron-deficient heterocycles like pyridine.
Another approach involves the temporary dearomatization of the pyridine ring to increase its reactivity towards electrophiles or nucleophiles, followed by a rearomatization step. nih.gov This strategy can enable functionalization at positions that are otherwise difficult to access.
Nucleophilic Substitution Reactions on Halogenated and Methoxylated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as halopyridines. youtube.com The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack.
Regioselectivity and Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In polysubstituted pyridines like this compound, the regioselectivity of SNAr is a critical consideration. The positions ortho and para (C2, C4, C6) to the ring nitrogen are generally activated towards nucleophilic attack because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comresearchgate.net
The nature of the leaving group is also a key factor. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to its high electronegativity, which stabilizes the transition state. nih.govnih.gov Therefore, in a molecule containing both chloro and fluoro substituents, the fluoride might be preferentially displaced, depending on its position and the reaction conditions. For instance, studies on 2-fluoropyridines have shown that they are significantly more reactive than their 2-chloro counterparts in SNAr reactions. nih.gov
The substituents already present on the pyridine ring also exert a strong influence on the regioselectivity. Electron-donating groups can deactivate certain positions and direct the nucleophilic attack to others. For example, in 2,4-dichloropyrimidines, a C-6 electron-donating group can reverse the usual C-4 selectivity to favor C-2 substitution. wuxiapptec.com Steric effects can also play a significant role; bulky substituents can hinder attack at adjacent positions. researchgate.net
Table 2: Factors Influencing SNAr on Pyridines
| Factor | Influence on Reactivity and Regioselectivity |
| Position of Leaving Group | C2 and C4 positions are generally more reactive due to stabilization of the intermediate by the ring nitrogen. stackexchange.com |
| Nature of Leaving Group | Fluoride is often a better leaving group than other halogens in SNAr reactions. nih.gov |
| Electronic Effects of Substituents | Electron-withdrawing groups activate the ring, while electron-donating groups can deactivate it or alter the regioselectivity. wuxiapptec.comresearchgate.net |
| Steric Effects | Bulky groups can hinder nucleophilic attack at nearby positions. researchgate.net |
| Nucleophile | The nature of the nucleophile affects the reaction rate. researchgate.net |
| Solvent | The solvent can influence the reaction rate and regioselectivity. researchgate.net |
Amination Protocols for Methoxy-Pyridine Systems
The amination of methoxy-pyridines is a key transformation for introducing nitrogen-based nucleophiles, which are prevalent in pharmacologically active compounds. The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by other substituents or when harsh reaction conditions are employed. Several protocols have been developed to facilitate this transformation.
One effective method involves the use of a sodium hydride-lithium iodide (NaH-LiI) system in tetrahydrofuran (B95107) (THF). This combination has been shown to mediate the amination of various methoxypyridines, including those at the 2- and 4-positions, even without the presence of a strong electron-withdrawing group. The reaction proceeds smoothly with a range of secondary amines, such as piperidine.
Another powerful and rapid protocol utilizes n-butyllithium (n-BuLi) to trigger the amination of methoxy pyridine derivatives with both primary and secondary aliphatic amines. These reactions are often complete within minutes to half an hour, demonstrating excellent reactivity and broad substrate scope.
The table below summarizes representative amination reactions on methoxy-pyridine systems, showcasing the diversity of reagents and conditions.
| Substrate | Amine | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methoxypyridine | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 92 | google.com |
| 2-Methoxypyridine | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 2-(Piperidin-1-yl)pyridine | 88 | google.com |
| 4-Methoxypyridine | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 4-(Piperidin-1-yl)pyridine | 94 | google.com |
| 2-Amino-6-chloro-3-nitropyridine | Aqueous Ammonia in Methanol | 35-40 °C | 2,6-Diamino-3-nitropyridine | N/A | google.com |
| 2-Amino-3-nitro-6-chloropyridine | Sodium Methoxide in Methanol | 25-30 °C | 2-Amino-3-nitro-6-methoxypyridine | N/A | google.com |
Influence of Electronic and Steric Effects on SNAr Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings. The reaction rate and regioselectivity are profoundly influenced by a combination of electronic and steric factors.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it more susceptible to nucleophilic attack than benzene (B151609). This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of additional electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), further activates the ring towards SNAr by stabilizing the negative charge in the Meisenheimer intermediate formed during the reaction. For a substrate like this compound, the fluorine atom at C3 acts as a strong inductively withdrawing group, enhancing the electrophilicity of the adjacent carbon atoms. The methoxy group at C6 has a dual role; it is electron-donating through resonance but can be inductively withdrawing. However, in the context of SNAr, its primary role is often as a potential leaving group.
The nature of the leaving group is also a critical electronic factor. For halopyridines, the rate of substitution generally follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step. acs.org
Steric Effects: The steric environment around the reaction center can significantly impact the accessibility of the site to the incoming nucleophile. Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, slowing down the reaction or directing the substitution to a less hindered position. In a molecule like this compound, the substituents at C2, C3, and C6 create a crowded environment. The regioselectivity of a nucleophilic attack would depend on the nature of the nucleophile and the specific reaction conditions. For instance, an attack at C2 would be influenced by the steric bulk of the C3-fluoro group, while an attack at C6 would be affected by the C-substituents on the other side of the nitrogen. Research on 2,6-dichloro-3-substituted pyridines has shown that bulky groups at the 3-position can direct substitution towards the 6-position, highlighting the importance of steric hindrance in determining the reaction outcome.
| Factor | Effect on SNAr | Example in Substituted Pyridines | Reference |
|---|---|---|---|
| Ring Nitrogen | Activates ring to nucleophilic attack, especially at C2, C4, C6. | Pyridine is more reactive than benzene towards nucleophiles. | acs.org |
| Electron-Withdrawing Groups (e.g., -NO₂, -F) | Increase reaction rate by stabilizing the Meisenheimer intermediate. | A nitro group ortho or para to the leaving group significantly accelerates substitution. The 3-fluoro substituent in the target compound activates the ring. | acs.org |
| Leaving Group (Halogens) | Rate is typically F > Cl > Br > I due to the high electronegativity of fluorine facilitating nucleophilic attack. | 2-Fluoropyridines generally react faster than 2-chloropyridines in SNAr reactions. | acs.org |
| Steric Hindrance | Bulky groups adjacent to the reaction site can decrease the reaction rate or alter regioselectivity. | A bulky substituent at C3 can favor nucleophilic attack at C6 over C2 in 2,6-dihalopyridines. | researchgate.net |
| Methoxy Group | Can act as an electron-donating group via resonance or as a leaving group in SNAr. | The 6-methoxy group can be displaced by strong nucleophiles under certain conditions. | google.com |
Reactivity and Transformation Pathways of 2 Chloro 3 Fluoro 6 Methoxypyridine
Mechanistic Investigations of Selective Functionalization
While specific mechanistic studies exclusively focused on 2-chloro-3-fluoro-6-methoxypyridine are not extensively documented in the public domain, the reactivity of this molecule can be understood by examining the behavior of similarly substituted pyridine (B92270) systems. The interplay of the chloro, fluoro, and methoxy (B1213986) groups governs the pathways of its reactions.
In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. rsc.org The rate-determining step is usually the initial attack of the nucleophile, and the stability of the Meisenheimer complex is a key factor. For this compound, the electron-withdrawing nature of both the chlorine and fluorine atoms, as well as the pyridine nitrogen, activates the ring towards nucleophilic attack.
Mechanistic considerations for organometallic reactions, such as deprotonative metalation, involve the coordination of the metalating agent (e.g., a lithium amide) to the pyridine nitrogen. This initial coordination can influence the site of deprotonation. For instance, in the lithiation of 2-chloropyridine (B119429), a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton has been proposed, leading to a 3,6-dilithio pyridine intermediate in some cases. researchgate.net
Chemoselectivity and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites on the this compound ring necessitates a careful consideration of chemoselectivity and regioselectivity in its functionalization.
Differential Reactivity of Halogen Atoms (Chlorine vs. Fluorine)
In the context of nucleophilic aromatic substitution, the fluorine atom is generally a better leaving group than chlorine when located at an activated position on an aromatic ring. Studies on related 2-halopyridines have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine with sodium ethoxide. This is attributed to the higher electronegativity of fluorine, which more effectively stabilizes the transition state of the addition step.
However, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity order is typically reversed. The C-Cl bond is generally more reactive than the C-F bond. The established order of leaving group potential for substituted pyridines in Suzuki couplings is Br ≥ -OTf > -OSO₂F > -Cl. acs.org This indicates that the chlorine atom at the 2-position would be preferentially substituted over the fluorine atom at the 3-position in such reactions.
| Reaction Type | Relative Reactivity of Halogens |
| Nucleophilic Aromatic Substitution | F > Cl |
| Palladium-Catalyzed Cross-Coupling | Cl > F |
Role of the Methoxy Group in Directing Reactivity
The methoxy group at the 6-position is an electron-donating group by resonance and can influence the regioselectivity of various reactions. In electrophilic aromatic substitution, it would be expected to direct incoming electrophiles to the ortho and para positions (C-5 and C-3, respectively). However, given the electron-deficient nature of the pyridine ring, such reactions are generally difficult.
In nucleophilic aromatic substitution, the methoxy group can have a more complex role. While it is electron-donating, its presence can also influence the stability of intermediates. In the context of deprotonative metalation, an ortho-methoxy group can act as a directing group for lithiation at the adjacent position. However, in the case of this compound, the strong directing effects of the pyridine nitrogen and the halogens are likely to be more dominant.
Organometallic Chemistry and Deprotonative Metalation
The generation of organometallic intermediates from this compound opens up a wide range of possibilities for further functionalization.
Lithiation and Transmetalation Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In pyridines, the nitrogen atom itself can direct lithiation to the C-2 and C-6 positions. However, the presence of other directing groups can alter this selectivity.
For 2-chloropyridine, lithiation with hindered bases like lithium diisopropylamide (LDA) typically occurs at the C-3 position, directed by the chloro group. researchgate.net In contrast, the use of BuLi-LiDMAE has been shown to lead to an unusual C-6 lithiation. researchgate.net For 2-methoxypyridine, lithiation is also generally directed to the C-3 position. researchgate.net
Given these precedents, the lithiation of this compound is expected to be complex. The directing effects of the 2-chloro and 6-methoxy groups would favor deprotonation at the C-5 position. The fluorine at C-3 would also acidify the adjacent C-4 and C-5 protons. The outcome would likely depend on the specific lithium base and reaction conditions employed.
Once formed, the lithiated species can undergo transmetalation with various metal salts (e.g., ZnCl₂, CuCN, B(OR)₃) to generate more stable organometallic reagents that can participate in a wider range of cross-coupling reactions.
Influence of Coordinating Groups on Metalation Position
The regioselectivity of deprotonative metalation is highly sensitive to the presence of coordinating groups. The pyridine nitrogen is a primary coordinating site for the lithium atom of the metalating agent. The methoxy group can also exhibit a coordinating effect, potentially directing metalation to the C-5 position.
In related systems, the interplay between different directing groups has been studied. For instance, in the lithiation of 2-(pivaloylamino)pyridines, the pivaloylamino group is a powerful directing group for lithiation at C-3. The presence of a fluorine atom at C-6 can lead to a mixture of products, with substitution at both the C-3 and C-5 positions, depending on the lithium reagent and solvent. nih.gov
For this compound, the combined directing influence of the pyridine nitrogen, the 2-chloro group, and the 6-methoxy group would need to be carefully considered to predict the most likely site of metalation. Experimental studies would be necessary to definitively determine the regiochemical outcome.
| Directing Group on Pyridine Ring | Typical Position of Lithiation |
| 2-Chloro | C-3 |
| 2-Methoxy | C-3 |
| Pyridine Nitrogen | C-2, C-6 |
| 2-(Pivaloylamino) | C-3 |
Degenerate Ring Transformation and Pyridine Skeletal Editing
The strategic manipulation of the pyridine scaffold, known as skeletal editing, offers a powerful approach to creating novel molecular architectures that are often inaccessible through traditional synthetic methods. This includes degenerate ring transformations, where the pyridine ring undergoes a series of bond-forming and bond-breaking events, ultimately regenerating a pyridine core but with a different substitution pattern or connectivity.
Mechanistic Aspects of Ring Reconstruction and Functionalization
While specific studies on the degenerate ring transformation of this compound are not extensively documented in publicly available literature, the general principles of pyridine ring transformation provide a framework for understanding its potential reactivity. One established mechanism for such transformations is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In the context of this compound, a potent nucleophile could potentially attack an electrophilic carbon atom of the pyridine ring, leading to the formation of a stable intermediate. The presence of the electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating methoxy group, creates a complex electronic environment that can influence the site of nucleophilic attack and the subsequent ring-opening pathway.
For instance, the reaction of other substituted halopyridines with strong bases like potassium amide in liquid ammonia (B1221849) has been shown to proceed via ring-opening intermediates. A similar pathway could be envisioned for this compound, where the initial addition of a nucleophile could lead to the cleavage of a C-N or C-C bond within the ring. The resulting open-chain intermediate, containing strategically positioned functional groups, could then undergo intramolecular cyclization to reconstruct the pyridine ring, potentially leading to a rearranged or "edited" scaffold. The regioselectivity of both the initial nucleophilic attack and the final ring closure would be critical in determining the structure of the final product.
Dual Functionalization Strategies via Ring Transformation
The concept of dual functionalization, where two or more new functional groups are introduced in a single transformation, is a highly desirable strategy in synthetic chemistry for its efficiency. Ring transformation reactions of this compound could theoretically be harnessed to achieve such dual functionalization. A hypothetical reaction pathway could involve the reaction of this compound with a bifunctional nucleophile.
Exploration of Novel Reaction Pathways for Derivatization
Beyond ring transformations, the unique substitution pattern of this compound makes it a valuable substrate for exploring novel derivatization reactions. The presence of three distinct functional groups—chloro, fluoro, and methoxy—on the pyridine ring allows for selective and sequential modifications.
The chlorine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of carbon, nitrogen, and other heteroatom-based substituents. The fluorine atom at the 3-position, while generally less reactive in nucleophilic aromatic substitution (SNAr) than chlorine, can be activated under specific conditions or participate in other transformations. The methoxy group at the 6-position can be cleaved to reveal a pyridone moiety, which opens up another set of derivatization possibilities, including N-alkylation and O-acylation.
Spectroscopic Characterization and Structural Analysis of 2 Chloro 3 Fluoro 6 Methoxypyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their connectivity. For 2-Chloro-3-fluoro-6-methoxypyridine, one would expect to observe signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. Spin-spin coupling between adjacent protons and between protons and the fluorine atom would result in characteristic splitting patterns (multiplicities), providing valuable insights into the substitution pattern of the pyridine ring.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The pyridine ring would show distinct signals for each of its carbon atoms, with their chemical shifts being significantly affected by the attached substituents (chloro, fluoro, and methoxy groups). The carbon of the methoxy group would also produce a characteristic signal. The application of broadband proton decoupling would result in a spectrum of singlets, simplifying the analysis of the carbon skeleton.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine substituent. A single signal would be expected for the fluorine atom at the C-3 position. Its chemical shift would be indicative of its electronic environment within the pyridine ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, further confirming the molecular structure.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful tools for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons by identifying which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound (C₆H₅ClFNO), distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would further corroborate the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the assessment of the purity of this compound and for the confirmation of its identity. In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The separation of the compound from any impurities is achieved based on its volatility and interaction with the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter under specific chromatographic conditions.
Following separation by GC, the eluted compound enters the mass spectrometer. Here, it is subjected to ionization, typically through electron impact (EI), which results in the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed to produce a mass spectrum.
The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a characteristic M+2 peak, providing a clear indication of a chlorine-containing compound. The fragmentation pattern, which results from the cleavage of the molecule at its weakest bonds, provides further structural information. Expected fragmentation pathways would involve the loss of a methyl group (-CH₃) from the methoxy substituent, the loss of a chlorine radical (•Cl), or the cleavage of the pyridine ring itself. The analysis of this fragmentation pattern allows for the unambiguous identification of the compound.
| Technique | Application | Expected Observations for this compound |
| Gas Chromatography (GC) | Purity Assessment & Separation | A single major peak indicating high purity, with a characteristic retention time. |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. A specific fragmentation pattern revealing the loss of substituents and ring cleavage. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound within more complex matrices or when dealing with thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This is particularly useful for compounds that are not sufficiently volatile for GC analysis.
Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques are less likely to cause extensive fragmentation compared to electron impact, often resulting in a prominent protonated molecular ion [M+H]⁺.
LC-MS is invaluable for identifying and quantifying this compound in reaction mixtures, biological samples, or environmental samples. The high sensitivity and selectivity of LC-MS allow for the detection of trace amounts of the compound and its potential metabolites or degradation products.
| Technique | Application | Expected Observations for this compound |
| Liquid Chromatography (LC) | Separation from complex matrices | A distinct peak at a characteristic retention time, separated from other components in the mixture. |
| Mass Spectrometry (MS) | Sensitive Detection & Identification | A strong signal for the protonated molecule [M+H]⁺, enabling high-sensitivity quantification and confirmation of molecular weight. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Characteristic Vibrational Modes of Halogenated and Methoxylated Pyridines
The vibrational spectrum of this compound is a composite of the vibrations of the pyridine ring and its substituents. The substitution pattern influences the positions and intensities of the characteristic vibrational bands.
Pyridine Ring Vibrations : The pyridine ring itself has a set of characteristic vibrational modes. researchgate.net These include ring stretching vibrations (C-C and C-N stretching), which typically appear in the 1600-1400 cm⁻¹ region, and ring breathing modes, which are often observed around 1000 cm⁻¹. researchgate.net The presence of substituents will cause shifts in these frequencies.
C-Cl Stretching : The carbon-chlorine bond gives rise to a stretching vibration that is typically found in the 800-600 cm⁻¹ region of the spectrum. The exact position can be influenced by the electronic environment of the pyridine ring.
C-F Stretching : The carbon-fluorine bond is strong and polar, resulting in an intense absorption in the IR spectrum, typically in the 1300-1000 cm⁻¹ range.
C-O-C (Methoxy) Vibrations : The methoxy group will exhibit characteristic C-O-C stretching vibrations. Asymmetric stretching is usually observed around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.
C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The C-H stretching vibrations of the methyl group in the methoxy substituent will be observed in the 3000-2850 cm⁻¹ region.
Density Functional Theory (DFT) calculations on similar molecules, such as 2-chloro-6-methoxypyridine (B123196), have been used to predict and assign vibrational frequencies, providing a powerful tool for interpreting the experimental IR and Raman spectra. dntb.gov.ua The study of hydrogen bonding interactions between pyridine and haloforms has also provided insights into how intermolecular forces can shift the vibrational frequencies of the pyridine ring. rsc.orgresearchgate.netnu.edu.kz
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Methyl C-H Stretch | 3000 - 2850 | IR, Raman |
| Pyridine Ring Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1300 - 1000 | IR (strong) |
| Asymmetric C-O-C Stretch | ~1250 | IR, Raman |
| Symmetric C-O-C Stretch | ~1050 | IR, Raman |
| Ring Breathing Mode | ~1000 | Raman (often strong) |
| C-Cl Stretch | 800 - 600 | IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).
The electronic spectrum of pyridine and its derivatives is characterized by π → π* and n → π* transitions. researchgate.net
π → π Transitions: These are typically high-intensity absorptions and are characteristic of the aromatic ring. researchgate.net The presence of substituents like halogens and the methoxy group can cause a shift in the absorption maximum (λ_max) and a change in the intensity of these bands. The methoxy group, being an electron-donating group, is expected to cause a red shift (a shift to longer wavelengths) of the π → π transition.
n → π Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to a π orbital. These are generally of lower intensity compared to π → π* transitions and are also sensitive to the electronic effects of the substituents and the polarity of the solvent. researchgate.net
Studies on the electronic spectra of similar compounds, such as 2-chloro-6-methoxypyridine, have shown that the position and intensity of these electronic transitions are influenced by both the nature of the substituents and the polarity of the solvent used for the measurement. researchgate.net The analysis of the UV-Vis spectrum of this compound can thus provide valuable information about its electronic structure and the influence of the combined electronic effects of the chloro, fluoro, and methoxy groups on the pyridine chromophore.
| Electronic Transition | Expected Characteristics | Influencing Factors |
| π → π | High intensity absorption | Substituent effects (e.g., red shift due to methoxy group), solvent polarity |
| n → π | Lower intensity absorption | Substituent effects, solvent polarity |
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 6 Methoxypyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like 2-Chloro-3-fluoro-6-methoxypyridine. Methods such as the B3LYP functional combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed to model the properties of substituted pyridines and related heterocyclic systems. mdpi.com
Prediction of Reaction Mechanisms and Transition States
A significant application of DFT is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, products, and, crucially, transition states can be located. For this compound, DFT calculations could be used to model various transformations, such as nucleophilic aromatic substitution.
The process involves proposing a reaction pathway and then optimizing the geometry of the transition state structure. The presence of a single imaginary frequency in the vibrational analysis of the optimized structure confirms it as a true transition state. acs.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. While specific mechanistic studies on this exact molecule are not prominent in the literature, the methodology is well-established for predicting pathways in related pyridine (B92270) systems, such as in substitution reactions or the synthesis of fused-ring structures. researchgate.netresearchgate.net
Analysis of Bond Energies and Reactivity Parameters
DFT calculations provide optimized molecular geometries from which bond lengths and angles can be determined with high accuracy, often showing good agreement with experimental data. mdpi.com Analysis of bond dissociation energies (BDEs) can reveal the relative strengths of the various bonds within the molecule, such as the C-Cl, C-F, and C-O bonds, indicating which bonds are most likely to cleave during a reaction. For instance, C(sp³)–H bonds typically have high BDEs, making them challenging to functionalize directly. rsc.org
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) This table presents illustrative values based on typical DFT calculations for similar halogenated and methoxy-substituted pyridines. The values for Ionization Potential and Electron Affinity are used to calculate the other descriptors.
| Descriptor | Formula | Predicted Value (eV) | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | 8.50 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.80 | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.85 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.65 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.81 | Propensity to accept electrons. |
Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational modeling is a powerful tool for assigning and interpreting experimental spectra. DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com
For vibrational analysis, calculations are typically performed after geometry optimization to ensure the structure is at an energy minimum. The calculated frequencies often show systematic errors compared to experimental values, but these can be corrected using empirical scaling factors, leading to excellent agreement. uni-augsburg.de This allows for the confident assignment of complex vibrational spectra, distinguishing, for example, C-F, C-Cl, and C-O stretching modes from pyridine ring vibrations.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts. nih.govnih.govresearchgate.net Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be instrumental in structure elucidation, especially for complex molecules where spectral overlap or ambiguous signals are present. nih.govmdpi.com Studies on related molecules demonstrate that DFT methods can reproduce experimental shifts with high accuracy. nih.govaps.org
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative) This table illustrates the typical correlation between calculated and experimental data for similar molecules. Experimental values are hypothetical.
| Vibrational Frequencies (cm⁻¹) | Calculated (Scaled) | Experimental | Assignment |
| Pyridine Ring Stretch | 1580 | 1585 | ν(C=C), ν(C=N) |
| C-H Stretch (Aromatic) | 3085 | 3090 | ν(C-H) |
| C-O-C Stretch (asymm.) | 1255 | 1260 | νas(C-O-C) |
| C-F Stretch | 1230 | 1235 | ν(C-F) |
| C-Cl Stretch | 750 | 755 | ν(C-Cl) |
| NMR Chemical Shifts (ppm) | Calculated (GIAO) | Experimental | Nucleus |
| Proton (OCH₃) | 3.95 | 4.00 | ¹H |
| Carbon (C-Cl) | 150.2 | 151.0 | ¹³C |
| Fluorine (C-F) | -125.5 | -124.8 | ¹⁹F |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
To understand a molecule's reactive behavior, particularly its interaction with other chemical species, it is essential to analyze its electronic landscape. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are two key computational methods for this purpose.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-deficient regions, prone to nucleophilic attack, are colored blue (positive potential). For this compound, the MEP would likely show a significant negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation or coordination. The oxygen of the methoxy (B1213986) group would also exhibit negative potential. Positive regions would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. smsjournals.com In substituted pyridines, the distribution and energy of these orbitals are heavily influenced by the electronic nature of the substituents. researchgate.net For this compound, the HOMO would likely be distributed over the pyridine ring and the methoxy group, while the LUMO would be concentrated on the ring, influenced by the electron-withdrawing halogens.
Table 3: Illustrative FMO Analysis for this compound Values are hypothetical, based on calculations for similar structures like difluoropyridine derivatives. iucr.org
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.80 | Indicates nucleophilic character |
| ELUMO | -1.90 | Indicates electrophilic character |
| ΔEgap (LUMO-HOMO) | 3.90 | Relates to chemical reactivity and stability |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property, like a reaction rate or equilibrium constant.
Computational Studies on Regio- and Chemoselectivity
Predicting where a reaction will occur on a multifunctional molecule is a central challenge in organic synthesis. Computational chemistry provides powerful tools to predict both regioselectivity (which position on a ring reacts) and chemoselectivity (which functional group reacts). rsc.orgrsc.org
For this compound, several reaction sites are available for electrophilic or nucleophilic attack. Computational methods can help predict the most likely outcome. MEP and FMO analyses are particularly useful here. For an electrophilic aromatic substitution, the site with the highest negative electrostatic potential and the largest HOMO coefficient would be the most favored position for attack. Conversely, for a nucleophilic attack, the atom with the most positive potential and the largest LUMO coefficient would be the target.
These calculations can distinguish between the reactivity of the different unsubstituted carbon atoms on the pyridine ring and assess whether substitution might occur at one of the halogen-bearing carbons, a common pathway in nucleophilic aromatic substitution on electron-deficient rings. Such computational assessments are crucial for planning synthetic routes to complex, selectively functionalized pyridine derivatives. scilit.comnih.govnih.gov
Advanced Applications of 2 Chloro 3 Fluoro 6 Methoxypyridine in Chemical Synthesis and Materials Science
Intermediate in the Synthesis of Complex Heterocyclic Systems
The strategic placement of three different functional groups makes 2-Chloro-3-fluoro-6-methoxypyridine a highly valuable precursor for constructing more complex molecular frameworks, including polycyclic and macrocyclic compounds, and for generating libraries of functionalized pyridines.
Building Blocks for Polycyclic and Macrocyclic Compounds
Polycyclic aromatic compounds, which feature multiple fused rings, are a significant class of organic molecules. wikipedia.org Polycyclic aromatic heterocycles, particularly those containing nitrogen, are widespread in nature and medicine. libretexts.org Substituted pyridines serve as essential building blocks in the synthesis of these complex structures.
While specific examples detailing the use of this compound in the synthesis of polycyclic or macrocyclic systems are not extensively documented in peer-reviewed literature, its structure is well-suited for such applications. The presence of both chloro and fluoro substituents allows for selective cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to build additional rings onto the pyridine (B92270) core. For instance, the carbon-chlorine bond can be selectively targeted for a cross-coupling reaction while leaving the more robust carbon-fluorine bond intact for subsequent transformations. This stepwise functionalization is a key strategy in the controlled assembly of complex, multi-ring systems.
Precursors for Functionalized Pyridine Libraries
The creation of chemical libraries containing a wide variety of related structures is a cornerstone of modern drug discovery and materials science. Highly functionalized pyridines are particularly sought-after scaffolds for these libraries. nih.gov The differential reactivity of the substituents on this compound makes it an ideal starting point for generating diverse pyridine derivatives.
The distinct electrochemical nature of the C-Cl and C-F bonds allows for selective and sequential reactions. Nucleophilic aromatic substitution (SNAr) reactions are a common method for functionalizing halopyridines. nih.gov In many cases, fluoride (B91410) is an excellent leaving group for SNAr, allowing for the introduction of various nucleophiles (e.g., alcohols, amines, thiols) at the 3-position. Subsequently, the less reactive chloro group at the 2-position can be targeted using transition-metal-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. This sequential approach provides a powerful tool for building molecular complexity and generating extensive libraries of novel pyridine compounds from a single, versatile precursor. acs.org
| Step | Reaction Type | Position | Reagents/Conditions (Illustrative) | Resulting Functionality |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | C3-F | NaOR, KSR, or HNR₂ | Introduction of ether, thioether, or amine groups at C3 |
| 2 | Suzuki Cross-Coupling | C2-Cl | R-B(OH)₂, Pd catalyst, base | Introduction of aryl or alkyl groups at C2 |
| 3 | Buchwald-Hartwig Amination | C2-Cl | R₂NH, Pd catalyst, base | Introduction of secondary or tertiary amine groups at C2 |
| 4 | Sonogashira Coupling | C2-Cl | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl groups at C2 |
Development of Specialty Chemicals and Agrochemical Intermediates
Pyridine-containing compounds are a major class of pesticides due to their high efficiency and low toxicity. agropages.com The development of novel agrochemicals is a continuous process, driven by the need for more effective and environmentally benign crop protection solutions.
Synthetic Utility in Agrochemical Research and Development
The pyridine ring is a critical intermediate in the synthesis of pesticides. agropages.com Many successful agrochemicals are derived from chlorinated and fluorinated pyridine precursors. For example, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand for producing various crop-protection products. jst.go.jpnih.gov
This compound is a promising candidate for the development of new agrochemicals. Its unique substitution pattern offers several synthetic handles for modification. The methoxy (B1213986) group, for instance, can be readily converted into a hydroxy group, which can then be further derivatized. The chloro and fluoro groups provide sites for introducing other functionalities known to enhance pesticidal activity. While no commercial agrochemicals have been explicitly reported as being synthesized from this specific intermediate, its structural similarity to known agrochemical precursors makes it a molecule of significant interest for research and development in this sector.
| Compound | Key Features | Use in Agrochemicals |
| This compound | Chloro, Fluoro, Methoxy groups | Potential precursor for novel herbicides/fungicides |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Dichloro, Trifluoromethyl groups | Intermediate for several commercial crop-protection products. jst.go.jp |
| 2-Chloro-5-chloromethylpyridine (CCMP) | Chloro, Chloromethyl groups | Intermediate for neonicotinoid insecticides like Imidacloprid. agropages.com |
| 2-Chloro-3-(trifluoromethyl)pyridine | Chloro, Trifluoromethyl groups | Intermediate for the sulfonylurea herbicide Flazasulfuron. agropages.com |
Contribution to Novel Functional Materials
The unique electronic properties of substituted pyridines make them valuable components in the design of functional materials, particularly as ligands for transition metal complexes.
Design of Pyridine-Based Ligands for Transition Metal Complexes
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgsemanticscholar.org These complexes have applications in catalysis, polymerization, and materials science. alfachemic.comtandfonline.com The properties of the resulting metal complex—such as its stability, redox potential, and catalytic activity—are highly dependent on the electronic nature of the substituents on the pyridine ring. acs.org
Functionalizing the pyridine ring with electron-donating or electron-withdrawing groups allows for the fine-tuning of the ligand's properties. nih.gov In this compound, the pyridine nitrogen's basicity and coordination properties are modulated by the combined electronic effects of the substituents. The fluoro group at the 3-position acts as a strong electron-withdrawing group, decreasing the electron density on the pyridine nitrogen. Conversely, the methoxy group at the 6-position is an electron-donating group. This push-pull electronic configuration makes this compound an intriguing ligand for creating transition metal complexes with tailored electronic and, consequently, catalytic or photophysical properties. For example, weakening the Fe-Npyridine bond through electron-withdrawing groups has been shown to impact the stability and redox activity of iron complexes. nih.gov This tunability is critical for the rational design of new catalysts and functional materials.
| Substituent | Position on Target Compound | Electronic Effect | Influence on Pyridine Nitrogen | Potential Impact on Metal Complex |
| Fluoro | 3 | Strong Electron-Withdrawing | Decreases electron density/basicity | Modifies redox potential; may weaken metal-ligand bond |
| Chloro | 2 | Electron-Withdrawing | Decreases electron density/basicity | Modifies redox potential; provides site for further reaction |
| Methoxy | 6 | Electron-Donating (Resonance) | Increases electron density/basicity | Enhances metal-ligand bond strength; modifies solubility |
Exploration in Materials with Tailored Electronic or Optical Properties
The pursuit of novel organic materials with precisely controlled electronic and optical characteristics is a driving force in the development of next-generation electronics, sensors, and photonic devices. The inherent properties of the pyridine ring, combined with the electronic influence of its substituents, make this compound a promising building block for such materials.
While direct experimental data on the electronic and optical properties of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds. For instance, research on 2-chloro-6-methoxypyridine (B123196) has provided information on its electronic transitions. researchgate.net The absorption spectrum of 2-chloro-6-methoxypyridine in various solvents reveals a π-π* transition, characteristic of the aromatic ring, and an n-π* transition. researchgate.net The latter is particularly sensitive to the electronic environment of the nitrogen atom. researchgate.net
The introduction of a fluorine atom at the 3-position, as in this compound, is expected to significantly modulate these properties. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can lower the energy levels of both the π and σ molecular orbitals. This effect would likely lead to a blue shift (a shift to shorter wavelengths) in the π-π* absorption bands compared to the non-fluorinated parent compound.
Furthermore, the interplay between the electron-donating methoxy group at the 6-position and the electron-withdrawing chloro and fluoro substituents creates a complex electronic landscape within the molecule. This "push-pull" system can lead to a smaller HOMO-LUMO gap, potentially red-shifting the longest wavelength absorption and influencing the material's color and photophysical properties. The precise nature of these shifts would also be influenced by the polarity of the surrounding medium. researchgate.net
The tailored electronic properties of materials derived from this compound could find applications in:
Organic Light-Emitting Diodes (OLEDs): By tuning the emission wavelength through chemical modification, this pyridine derivative could serve as a scaffold for new phosphorescent or fluorescent emitters.
Organic Photovoltaics (OPVs): The ability to engineer the HOMO and LUMO energy levels is crucial for efficient charge separation and transport in solar cells.
Sensors: The sensitivity of the pyridine nitrogen's lone pair to its environment could be exploited in the design of chemosensors, where binding events would trigger a measurable change in optical or electronic properties.
Further computational and experimental studies are warranted to fully elucidate the electronic and optical characteristics of this compound and to realize its potential in advanced materials.
Synthesis of Isotopically Labeled Pyridine Analogs for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes in complex mixtures. chem-station.comclearsynth.com The synthesis of isotopically labeled analogs of this compound, such as those containing ¹³C, ¹⁵N, or deuterium (B1214612) (²H), would provide powerful probes for a variety of scientific investigations.
Recent advancements in synthetic methodology have made the incorporation of stable isotopes into heterocyclic cores more accessible. A particularly promising strategy for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.govsynthical.comchemrxiv.orgnih.govacs.org This method has been shown to be applicable to a broad range of substituted pyridines, including complex pharmaceutical compounds, with high isotopic incorporation. synthical.comnih.gov
The general approach for the ¹⁵N-labeling of a pyridine, which could be adapted for this compound, is as follows:
Activation: The pyridine nitrogen is activated, for example, with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O).
Ring-Opening: The activated pyridine reacts with a secondary amine, such as dibenzylamine, to form a Zincke imine.
Ring-Closing with Isotope: The Zincke imine is then treated with a ¹⁵N-labeled ammonia (B1221849) source, like ¹⁵NH₄Cl, to close the ring and incorporate the ¹⁵N isotope into the pyridine core. nih.govchemrxiv.orgacs.org
This method's tolerance for various functional groups suggests its feasibility for the synthesis of ¹⁵N-2-Chloro-3-fluoro-6-methoxypyridine. synthical.comnih.gov The resulting labeled compound would be invaluable for:
Mechanistic Studies: Tracking the fate of the nitrogen atom in reactions involving the pyridine ring.
NMR Spectroscopy: Utilizing the ¹⁵N nucleus as a sensitive probe for studying intermolecular interactions and electronic structure.
Mass Spectrometry: Serving as an internal standard for the accurate quantification of the unlabeled compound in complex matrices.
In addition to ¹⁵N labeling, the incorporation of deuterium is also a valuable strategy. Base-catalyzed hydrogen-deuterium exchange (H/D exchange) is an efficient method for deuterium labeling. osti.gov For chloropyridines, selective deuteration can be achieved, with the position of exchange influenced by the acidity of the C-H bonds and the reaction conditions. osti.gov The reactivity of Zincke imine intermediates also allows for the deuteration of the C3 and C5 positions of the pyridine ring. nih.govacs.org
The synthesis of deuterated this compound could be used to:
Probe Kinetic Isotope Effects: To determine the rate-determining step of a reaction involving the cleavage of a C-H bond.
Simplify NMR Spectra: By selectively replacing protons with deuterium, complex spectra can be simplified, aiding in structural elucidation.
Enhance Metabolic Stability: In medicinal chemistry, the replacement of hydrogen with deuterium at sites of metabolic attack can slow down drug metabolism, a strategy known as the "deuterium effect." chem-station.com
The development of synthetic routes to isotopically labeled this compound will undoubtedly open new avenues for research, providing deeper insights into its chemical reactivity and enabling its use in a wider range of scientific applications.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Chloro-3-fluoro-6-methoxypyridine, and how can computational methods enhance these analyses?
- Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are foundational for structural analysis, particularly for identifying functional groups and ring substitution patterns. Computational methods like density functional theory (DFT) at the B3LYP/6-311++G** or B3PW91/cc-pVTZ levels can predict vibrational frequencies and optimize molecular geometry, aiding in spectral interpretation . Cross-validation between experimental and computed spectra is critical to confirm substituent positions and electronic effects.
Q. What synthetic routes are effective for introducing halogen (Cl, F) and methoxy groups onto the pyridine ring?
- Answer : Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C). Methoxy groups are typically introduced via nucleophilic substitution of chloro precursors using sodium methoxide (NaOMe) in methanol. Sequential substitution requires careful optimization of reaction time and temperature to avoid over-fluorination or ring degradation .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are most reliable?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying low-concentration byproducts, such as dehalogenated or over-substituted derivatives. For quantification, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) coupled with internal standards (e.g., tetramethylsilane) provides precise structural confirmation .
Advanced Research Questions
Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?
- Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. Re-evaluate computational parameters by including solvent models (e.g., polarizable continuum model) and testing larger basis sets (e.g., aug-cc-pVTZ). Experimentalists should replicate spectra under anhydrous conditions to minimize solvent interference. Cross-referencing with X-ray crystallography data (if available) can validate structural assumptions .
Q. What factors govern regioselectivity in substitution reactions of this compound derivatives?
- Answer : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing fluorine at C3 deactivates adjacent positions) and steric hindrance from the methoxy group at C6. For example, nucleophilic attack at C4 is favored due to lower electron density compared to C7. Computational studies (e.g., Fukui function analysis) can predict reactive sites by mapping local electrophilicity .
Q. What are best practices for handling hazardous intermediates and waste generated during synthesis?
- Answer : Chlorinated and fluorinated intermediates require storage in sealed, corrosion-resistant containers (e.g., PTFE-lined glass). Neutralization of acidic waste (e.g., HCl/HF byproducts) with calcium carbonate should precede disposal. Collaborate with certified waste management firms for incineration or chemical degradation. Safety protocols must include fume hood use, PPE (nitrile gloves, face shields), and emergency decontamination procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
